4-Fluoro-3-methylphenylmagnesium bromide
Overview
Description
4-Fluoro-3-methylphenylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the chemical formula FC6H3(CH3)MgBr and is typically available as a solution in tetrahydrofuran (THF) or other solvents .
Scientific Research Applications
4-Fluoro-3-methylphenylmagnesium bromide is utilized in various fields of scientific research:
Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Target of Action
As a grignard reagent , it is known to react with a variety of electrophilic compounds, including carbonyl compounds such as aldehydes and ketones .
Mode of Action
The mode of action of 4-Fluoro-3-methylphenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon of carbonyl compounds . The magnesium atom in the compound carries a partial positive charge, while the carbon atom carries a partial negative charge. This polarized carbon atom can act as a nucleophile, attacking the electrophilic carbon of carbonyl compounds, leading to the formation of alcohols .
Biochemical Pathways
As a grignard reagent, it is involved in the synthesis of a wide range of organic compounds, including alcohols, through the grignard reaction .
Result of Action
The result of the action of this compound is the formation of new organic compounds. Specifically, when it reacts with carbonyl compounds, alcohols are formed . The exact molecular and cellular effects would depend on the specific reaction conditions and the compounds it is reacting with.
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methylphenylmagnesium bromide plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Grignard reactions. This compound interacts with various enzymes and proteins that facilitate these reactions. For instance, it can react with carbonyl-containing compounds to form alcohols, which are crucial intermediates in many biochemical pathways. The nature of these interactions involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its reactivity. This compound can influence cell function by modifying cellular metabolites and intermediates. It can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of key intermediates and products in these pathways. For example, the formation of alcohols and other organic compounds through Grignard reactions can affect metabolic flux and the regulation of gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic addition reactions. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then acts as a nucleophile. This nucleophilic carbon can attack electrophilic centers in various biomolecules, leading to the formation of new bonds. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be highly reactive and can degrade in the presence of moisture or air. Over time, its reactivity may decrease, affecting its efficacy in biochemical reactions. Long-term effects on cellular function observed in in vitro or in vivo studies include potential changes in metabolic flux and gene expression due to the formation of new organic compounds .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may facilitate the formation of desired organic compounds without significant toxicity. At high doses, it can cause toxic or adverse effects, including respiratory irritation, skin burns, and potential carcinogenicity. Threshold effects observed in these studies indicate that careful dosage control is necessary to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of organic compounds. It interacts with enzymes and cofactors that facilitate Grignard reactions, leading to the formation of alcohols and other intermediates. These interactions can affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can affect its reactivity and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its reactivity, affecting the overall outcome of biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenylmagnesium bromide is synthesized by reacting 4-fluoro-3-methylbromobenzene with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its reactivity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is frequently used due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically conducted at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with alkyl halides.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenylmagnesium bromide
- 4-Fluoro-2-methylphenylmagnesium bromide
- 5-Fluoro-2-methylphenylmagnesium bromide
Uniqueness
4-Fluoro-3-methylphenylmagnesium bromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in synthesizing compounds that require precise structural configurations .
Properties
IUPAC Name |
magnesium;1-fluoro-2-methylbenzene-4-ide;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVDTHIVHSZVCT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380799 | |
Record name | Magnesium bromide 4-fluoro-3-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82297-89-0 | |
Record name | Magnesium bromide 4-fluoro-3-methylbenzen-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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